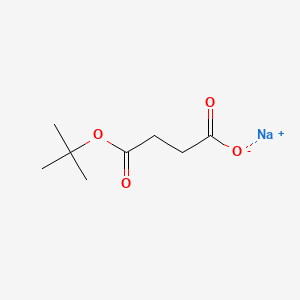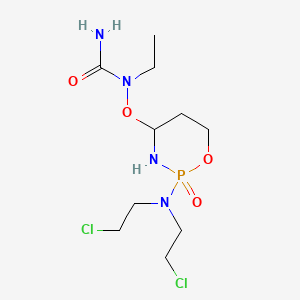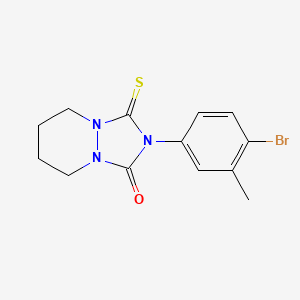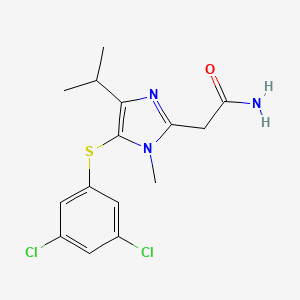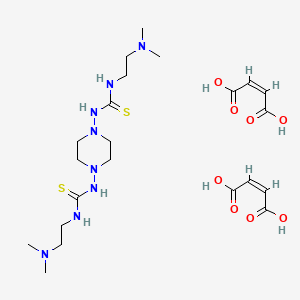
N,N''-Piperazine-1,4-diylbis(N'-(2-(dimethylamino)ethyl)thiourea) dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate is a complex organic compound that belongs to the class of piperazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate typically involves the reaction of piperazine with N,N-dimethyl-2-chloroethylamine hydrochloride, followed by the addition of thiourea. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’‘-Piperazine-1,4-diylbis(N’-(2-(dimethylamino)ethyl)thiourea) dimaleate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. Additionally, its thiourea groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1-piperazineethanamine
- N,N-Dimethyl-2-piperazinoethylamine
- Piperazine-1,4-diylbis(ethane-2,1-diyl)bis(azanediyl)bis(ethan-1-yl-1-ylidene)bis(6-methyl-2H-pyran-2,4(3H)-dione)
Uniqueness
Its ability to form stable complexes with metal ions and its diverse reactivity profile make it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
94094-79-8 |
|---|---|
Fórmula molecular |
C22H40N8O8S2 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1-[2-(dimethylamino)ethyl]-3-[4-[2-(dimethylamino)ethylcarbamothioylamino]piperazin-1-yl]thiourea |
InChI |
InChI=1S/C14H32N8S2.2C4H4O4/c1-19(2)7-5-15-13(23)17-21-9-11-22(12-10-21)18-14(24)16-6-8-20(3)4;2*5-3(6)1-2-4(7)8/h5-12H2,1-4H3,(H2,15,17,23)(H2,16,18,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
YQLPDBMFVFZOAV-SPIKMXEPSA-N |
SMILES isomérico |
CN(CCNC(=S)NN1CCN(CC1)NC(=S)NCCN(C)C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCNC(=S)NN1CCN(CC1)NC(=S)NCCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


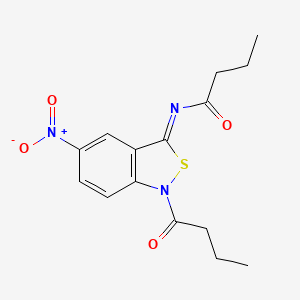

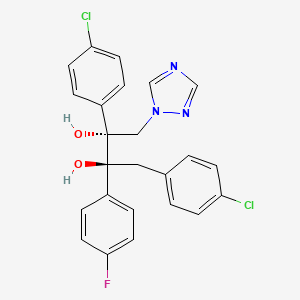
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
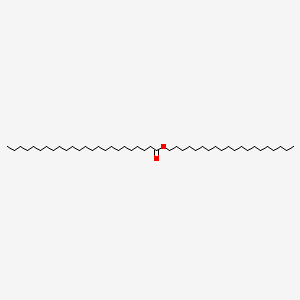
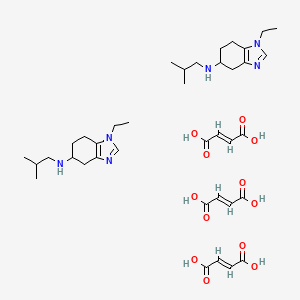

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

